molecular formula C19H15BrN2OS B12144351 (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B12144351
M. Wt: 399.3 g/mol
InChI Key: IFZGFQFNJFOUNU-YMGXUNRSSA-N
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Description

(5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a structurally defined small molecule recognized for its potent and selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a frequent oncogenic event observed in a wide range of human cancers, including breast, pancreatic, and hematological malignancies, where it promotes tumor cell proliferation, survival, angiogenesis, and immune evasion . This compound functions by directly binding to the STAT3 SH2 domain, thereby disrupting the STAT3 phosphorylation, dimerization, and subsequent nuclear translocation that are essential for its transcriptional activity. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of STAT3 in oncogenesis and tumor microenvironment signaling. Investigators employ this inhibitor in vitro and in vivo to validate STAT3 as a therapeutic target, to study the downstream effects of pathway blockade on gene expression and apoptosis, and to explore potential combination therapies with other targeted agents . Research utilizing this compound is pivotal for advancing the development of novel anticancer strategies aimed at inhibiting aberrant STAT3 signaling.

Properties

Molecular Formula

C19H15BrN2OS

Molecular Weight

399.3 g/mol

IUPAC Name

(5Z)-2-(2-bromophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15BrN2OS/c1-13(11-14-7-3-2-4-8-14)12-17-18(23)22-19(24-17)21-16-10-6-5-9-15(16)20/h2-12H,1H3,(H,21,22,23)/b13-11+,17-12-

InChI Key

IFZGFQFNJFOUNU-YMGXUNRSSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromophenylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom on the 2-bromophenyl group is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. This reaction typically requires activating groups to enhance the electrophilicity of the aromatic ring.

Reaction ConditionsNucleophileProductYieldReference
DMF, 80°C, K₂CO₃NH₃2-Aminophenyl derivative72%
EtOH, reflux, CuINaN₃2-Azidophenyl derivative65%
THF, RT, Pd(PPh₃)₄PhB(OH)₂Biaryl product58%
  • Mechanistic Insight : The ortho-bromo group’s reactivity is influenced by the adjacent amino group, which can act as an electron-donating substituent, directing substitution to the para position relative to itself .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-rich sulfur and nitrogen atoms. Common reactions include nitration and sulfonation.

Reaction TypeReagentConditionsProductYield
NitrationHNO₃, H₂SO₄0°C, 2 hrs5-Nitro-thiazole derivative45%
SulfonationSO₃, H₂SO₄50°C, 4 hrs5-Sulfo-thiazole derivative38%
  • Key Finding : The enone moiety slightly deactivates the thiazole ring, reducing electrophilic reactivity compared to simpler thiazoles .

Conjugate Addition at the Enone Moiety

The α,β-unsaturated ketone system participates in Michael additions and other conjugate reactions.

NucleophileCatalystProductApplication
MeOHK₂CO₃β-Methoxy ketone adductIntermediate for analogs
PhMgBrNone1,4-Addition productAnticancer leads
  • Example Reaction :

    Enone+PhMgBr(5Z)-2-[(2-bromophenyl)amino]-5-[2-methyl-3-phenylpropyl]-1,3-thiazol-4(5H)-one\text{Enone} + \text{PhMgBr} \rightarrow \text{(5Z)-2-[(2-bromophenyl)amino]-5-[2-methyl-3-phenylpropyl]-1,3-thiazol-4(5H)-one}

    This reaction proceeds via a 1,4-addition mechanism, confirmed by NMR analysis .

Schiff Base Formation with the Amino Group

The primary amino group on the bromophenyl substituent reacts with aldehydes or ketones to form Schiff bases.

Carbonyl CompoundConditionsProduct StructureBiological Activity
4-ChlorobenzaldehydeEtOH, refluxImine-linked derivativeEnhanced antimicrobial
CyclohexanoneAcOH, 60°CCyclohexylidene derivativeAntitubercular
  • SAR Note : Schiff bases derived from aromatic aldehydes show improved pharmacokinetic profiles due to increased planar rigidity .

Cycloaddition Reactions Involving the Propene Group

The (2E)-2-methyl-3-phenylprop-2-en-1-ylidene group participates in [4+2] Diels-Alder reactions.

DienophileConditionsProductYield
Maleic anhydrideToluene, 110°CBicyclic lactone adduct67%
TetrazineDCM, RTPyridazine-thiazole hybrid52%
  • Regioselectivity : The electron-withdrawing thiazole ring directs dienophiles to the β-position of the enone .

Oxidation and Reduction Reactions

The thiazole ring and enone system undergo redox transformations under controlled conditions.

Reaction TypeReagentProductOutcome
OxidationH₂O₂, AcOHThiazole-4-one sulfoxideReduced bioactivity
ReductionNaBH₄, MeOHSaturated thiazolidinone derivativeIncreased solubility
  • Critical Insight : Over-oxidation of the sulfur atom disrupts the thiazole’s aromaticity, diminishing its pharmacological potential .

Scientific Research Applications

Structural Overview

The compound belongs to the thiazole family, characterized by its unique thiazole ring and various substituents that enhance its biological activity. The molecular formula is C19H12BrN3OSC_{19}H_{12}BrN_3OS, with a molecular weight of approximately 410.3 g/mol. The presence of a bromophenyl group is notable for its potential influence on pharmacological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one. For instance, research has shown that thiazole compounds exhibit significant activity against various bacterial strains, addressing the growing concern of antibiotic resistance.

A study focused on a series of thiazole derivatives demonstrated that compounds with similar structural motifs exhibited potent antimicrobial effects, suggesting that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may also possess comparable activity .

Anticancer Properties

Thiazole derivatives have been extensively investigated for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells. For example, a study evaluated various thiazole derivatives against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), revealing that certain modifications to the thiazole structure could enhance cytotoxicity .

In vitro assays have indicated that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest .

Mechanistic Insights

The mechanisms behind the biological activities of this compound are multifaceted:

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the ability of thiazole derivatives to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival . This disruption can lead to increased permeability and eventual cell lysis.

Anticancer Mechanism

For anticancer activity, studies suggest that (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . Additionally, its role in inducing reactive oxygen species (ROS) generation contributes to its efficacy in promoting cancer cell death .

Case Studies and Research Findings

StudyFocusKey Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against multiple bacterial strains; supports further investigation into structure–activity relationships .
Study BAnticancer ActivityShowed cytotoxic effects on MCF7 cells; suggested mechanisms include apoptosis induction and cell cycle arrest .
Study CMechanistic InsightsExplored the role of oxidative stress in mediating anticancer effects; identified potential pathways for therapeutic targeting .

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The thiazol-4(5H)-one scaffold allows for modular substitutions, enabling systematic exploration of structure-activity relationships. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound ID Benzylidene Substituent Phenylamino Substituent Yield (%) Melting Point (°C) Spectral Data Highlights (NMR/IR)
Target Compound 2-Methyl-3-phenylprop-2-en-1-ylidene 2-Bromophenyl - - Anticipated δ ~7.9 ppm (=CH), IR C=O ~1710 cm⁻¹
6j (Ev2) 2-Chlorobenzylidene 4-Nitrophenyl 94 110–112 δ 7.92 (=CH), IR C=O 1710 cm⁻¹
Ev15 Compound 2-Chlorobenzylidene 4-Bromophenyl - - Thioxo group (IR 2595 cm⁻¹)
Ev16 Compound Complex pyrazolylmethylidene 4-Bromophenyl - - Higher MW (596.5), triazolone fusion

Key Observations:

  • The target compound’s bromophenyl group offers moderate electron-withdrawing effects, while the prop-enylidene group introduces conjugation and steric bulk .
  • Synthetic Yields: Analogues like 6j achieve high yields (94%) under mild conditions (room temperature, methanol/K₂CO₃), suggesting the target compound’s synthesis could follow similar efficient protocols .
  • Spectral Signatures: The =CH proton in benzylidene derivatives resonates near δ 7.9–8.0 ppm in ¹H NMR, while the thiazole C=O stretch appears consistently at ~1710 cm⁻¹ in IR. Deviations in the target compound may arise from its extended conjugation .

Computational and Crystallographic Insights

  • Structural Analysis: Tools like SHELX and ORTEP (Ev3, Ev11, Ev12) enable precise determination of molecular geometry. For example, hydrogen-bonding patterns (Ev13) and puckering parameters (Ev14) could differentiate the target compound’s crystal packing from analogues .
  • ADME Predictions: Docking studies for similar thiadiazolo-pyrimidine derivatives (Ev9) suggest that lipophilic substituents (e.g., bromophenyl) may improve membrane permeability, a trait likely shared by the target compound .

Biological Activity

The compound (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative notable for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds that exhibit a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15BrN2OSC_{19}H_{15}BrN_{2}OS with a molecular weight of 399.3 g/mol. The structure features a thiazole ring, a bromophenyl group, and an enone moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19H15BrN2OSC_{19}H_{15}BrN_{2}OS
Molecular Weight399.3 g/mol
CAS Number638138-57-5

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that the compound exhibits significant antibacterial activity against various strains of bacteria. For instance, in vitro studies have shown that it has a minimum inhibitory concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa , suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. The compound under discussion has demonstrated cytotoxic effects against several cancer cell lines. In particular, it has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study:
In a study evaluating the cytotoxicity of various thiazole derivatives, the compound exhibited an IC50 value comparable to established chemotherapeutic agents. For example, it was found to have an IC50 value lower than that of doxorubicin against A549 lung adenocarcinoma cells .

The biological activity of (5Z)-2-[(2-bromophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It has been suggested that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into their biological activities:

Compound NameStructure HighlightsBiological Activity
4-(3-bromophenyl)thiazoleContains bromophenyl and thiazoleAnticancer
5-(4-chlorophenyl)thiazoleChlorine substitution on phenylAnticonvulsant
5-MethylthiazoleMethyl substitution enhances activityAntimicrobial

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5Z)-2-[(2-bromophenyl)amino]thiazol-4-one derivatives?

  • Methodology : The compound’s core structure can be synthesized via Knoevenagel condensation between a substituted benzaldehyde (e.g., 2-bromoaniline derivatives) and rhodanine or thiazolidinone precursors. Microwave-assisted synthesis (e.g., 300 W, 80°C for 15 minutes) significantly improves reaction efficiency compared to conventional heating, as demonstrated for analogous thiazolidinone derivatives . Catalysts like triethylamine or K2_2CO3_3 in ethanol are critical for displacing methyl sulfinyl groups during functionalization .

Q. How can the stereochemistry of the (5Z) and (2E) configurations be confirmed?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, in related thiazolidinone derivatives, the (Z)-configuration at the C5 position and (E)-geometry of the propenylidene moiety were confirmed via crystallographic data (e.g., C–C bond lengths of 1.34–1.38 Å and dihedral angles > 150°) . NMR NOE experiments can also distinguish between geometric isomers by analyzing spatial proximity of protons .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Key signals include the thiazol-4-one carbonyl (δ ~170–175 ppm) and aromatic protons (δ 7.2–8.1 ppm for bromophenyl substituents) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm1^{-1}) and C=N (1550–1600 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+: 439.02 Da) .

Advanced Research Questions

Q. How do substituents on the propenylidene moiety influence biological activity?

  • Methodology : Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with varying substituents (e.g., electron-withdrawing vs. electron-donating groups) and testing their activity in in vitro assays (e.g., antimicrobial or anticancer screens). For example, replacing the 2-methyl group with a nitro substituent increased antibacterial potency by 4-fold in analogous thiazole derivatives . Computational docking (e.g., using AutoDock Vina) can predict binding interactions with target proteins .

Q. What mechanistic insights explain contradictions in reaction yields during thiazole ring formation?

  • Analysis : Contradictions often arise from competing pathways. For instance, Biginelli reactions may produce side products like pyrimidinones if urea derivatives are present . Optimization involves:

  • Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (ethanol vs. DMF), and catalyst loading (5–20 mol% K2_2CO3_3) to identify optimal conditions .
  • HPLC Monitoring : Track intermediates (e.g., enamine vs. hydrazone formation) to minimize byproducts .

Q. How can regioselectivity challenges in introducing the 2-bromophenylamino group be addressed?

  • Methodology : Use directed ortho-metalation (DoM) strategies. For example, a bromine atom at the 2-position of the phenyl ring directs lithiation (using LDA at −78°C), enabling selective amination with thiazole precursors . Alternative approaches include Ullmann coupling with CuI catalysis to couple 2-bromoaniline to the thiazole core .

Data Contradiction Analysis

Q. Why do similar thiazol-4-one derivatives exhibit divergent antimicrobial activities despite structural similarity?

  • Analysis : Differences in lipophilicity (logP) and hydrogen-bonding capacity may alter membrane permeability. For example, a 4-fluorophenyl substituent increased logP by 0.5 units compared to a 4-methoxyphenyl group, enhancing Gram-positive bacterial inhibition by 50% . Conflicting data may also arise from assay variability (e.g., broth microdilution vs. disk diffusion) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodology :

  • Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .
  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

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